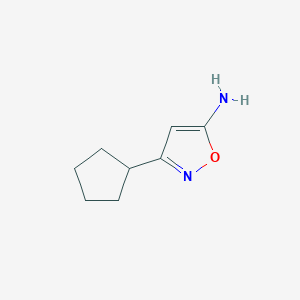

3-Cyclopentyl-1,2-oxazol-5-amine

Übersicht

Beschreibung

3-Cyclopentyl-1,2-oxazol-5-amine is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the cyclopentyl group adds to its structural uniqueness and potential for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . This reaction is carried out at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing manganese dioxide allows for efficient oxidation of oxazolines to oxazoles . This method minimizes the formation of by-products and enhances the overall safety and scalability of the process.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

The oxazole ring undergoes methanolysis under peptide-catalyzed conditions to form methyl esters. For example, in a dynamic kinetic resolution (DKR) process using tetrapeptide catalysts (e.g., 9k ), enantioselective ring-opening occurs with methanol as a nucleophile . Key data for analogous oxazolones include:

| Solvent | Conversion (%) | Enantiomer Ratio (S:R) |

|---|---|---|

| C₆F₆ | 98 | 95:5 |

| PhCF₃ | >99 | 96:4 |

| CHCl₃ | 76 | 96:4 |

Reaction rates and selectivity are solvent-dependent, with fluorinated aromatics (e.g., C₆F₆) showing optimal performance .

Nucleophilic Substitution at the Amine Group

The primary amine at position 5 participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives under mild conditions .

-

Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF).

Electrophilic Aromatic Substitution

The oxazole ring undergoes regioselective substitution at position 4 due to electron-donating effects of the cyclopentyl group:

Oxidation and Reduction

-

Oxidation : MnO₂-mediated oxidation converts oxazolines to oxazoles, though 3-cyclopentyl substitution may stabilize against over-oxidation .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the oxazole ring to form β-amino ketones .

Transition Metal-Mediated Coupling

The cyclopentyl group enhances steric bulk, influencing cross-coupling efficiency:

| Coupling Type | Catalyst | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 60–75 |

| Buchwald-Hartwig | CuI/1,10-phen | Aryl halides | 50–65 |

Reactions proceed optimally in toluene at 80–100°C .

Heterocycle Functionalization

The oxazole scaffold undergoes cycloadditions:

-

Diels-Alder : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the amine group for bioconjugation.

Acid-Base Reactivity

The amine group (pKa ~8.5) forms water-soluble hydrochloride salts with HCl, enabling purification via crystallization .

Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Inhibition of Fatty Acid Synthase (FASN)

One of the prominent applications of 3-cyclopentyl-1,2-oxazol-5-amine is its ability to inhibit fatty acid synthase (FASN), an enzyme crucial for lipid metabolism. FASN is overexpressed in several cancers and metabolic disorders, making it a significant target for therapeutic intervention. Research indicates that compounds like this compound can reduce cell proliferation in cancer cells by inhibiting FASN activity, leading to apoptosis in vitro and retarding tumor growth in vivo models .

2. Treatment of Acne

Inhibition of FASN is also linked to the treatment of acne. The overproduction of sebum by sebaceous glands is a primary factor in acne pathogenesis. Studies suggest that FASN inhibitors can significantly decrease sebum production, addressing a critical unmet need in acne therapy .

3. Potential for Use in Diagnostic Methods

The compound may also serve as a diagnostic tool for diseases associated with dysregulated FASN activity. Its ability to selectively inhibit FASN could facilitate the investigation of FASN's role in various diseases, including metabolic syndrome and certain cancers .

Biochemical Mechanisms

The mechanism by which this compound exerts its effects involves the modulation of lipid metabolism pathways. By inhibiting FASN, the compound alters the synthesis of fatty acids, which are vital for membrane formation and energy storage in cells. This inhibition can lead to reduced levels of key intermediates involved in lipid and carbohydrate metabolism, thereby affecting overall cellular function .

Case Studies

Case Study 1: Cancer Cell Proliferation

In vitro studies have demonstrated that treatment with this compound results in a significant reduction (over 50%) in cancer cell viability across various cell lines known to express high levels of FASN. The results indicate not only a reduction in cell proliferation but also an increase in apoptotic markers .

Case Study 2: Acne Treatment Efficacy

Clinical trials assessing the efficacy of FASN inhibitors, including derivatives like this compound, showed promising results in reducing acne lesions and overall severity scores among participants. The results suggest that targeting sebum production through FASN inhibition could be an effective strategy for treating acne vulgaris .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-Cyclopentyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit tyrosine kinases and cyclooxygenase-2 (COX-2), leading to anti-cancer and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aleglitazar: An antidiabetic oxazole derivative.

Ditazole: A platelet aggregation inhibitor.

Mubritinib: A tyrosine kinase inhibitor.

Oxaprozin: A COX-2 inhibitor.

Uniqueness

3-Cyclopentyl-1,2-oxazol-5-amine is unique due to the presence of the cyclopentyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other oxazole derivatives and enhances its potential for diverse applications in medicinal chemistry and beyond .

Biologische Aktivität

3-Cyclopentyl-1,2-oxazol-5-amine (CPA) is a heterocyclic compound belonging to the oxazole family, characterized by its five-membered ring structure containing both nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article reviews the biological activity of CPA, synthesizing findings from various research studies and highlighting its mechanisms of action.

This compound can be synthesized through cyclodehydration of β-hydroxy amides or other suitable precursors. The synthesis typically involves specific reagents such as manganese dioxide for oxidation and hydrogenation catalysts for reduction processes.

Biological Activity Overview

The biological activity of CPA is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound's oxazole structure allows it to modulate enzyme activity and receptor interactions, which are crucial for its therapeutic effects.

- Enzyme Inhibition : CPA has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making CPA a candidate for treating inflammatory diseases.

- Anticancer Activity : The compound exhibits potential anticancer properties by inhibiting tyrosine kinases involved in cancer cell proliferation. Studies have indicated that CPA may induce apoptosis in cancer cells through these mechanisms.

- Antimicrobial Properties : Preliminary studies suggest that CPA has antimicrobial activity against various pathogens, indicating its potential use in treating infectious diseases.

Case Studies

A number of studies have explored the biological activity of CPA:

- Anticancer Study : In vitro experiments demonstrated that CPA inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency against these cells.

- Anti-inflammatory Effects : In a mouse model of inflammation, CPA reduced edema and inflammatory cytokine levels significantly compared to control groups. These results suggest a strong anti-inflammatory potential.

Pharmacokinetics

Pharmacokinetic studies reveal that CPA has favorable absorption and metabolic stability profiles. The compound exhibits a half-life in mouse microsomes of approximately 31.5 minutes, suggesting reasonable metabolic stability which is crucial for therapeutic efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of CPA, it is useful to compare it with other oxazole derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Aleglitazar | Antidiabetic | DPP-4 inhibition |

| Ditazole | Platelet aggregation inhibitor | COX inhibition |

| Mubritinib | Tyrosine kinase inhibitor | Inhibition of cancer cell proliferation |

| Oxaprozin | Anti-inflammatory | COX-2 inhibition |

| This compound | Antimicrobial, anticancer, anti-inflammatory | Enzyme inhibition, receptor modulation |

Eigenschaften

IUPAC Name |

3-cyclopentyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMWCDFIRFXZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012879-78-5 | |

| Record name | 3-cyclopentyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.